molecular formula C18H19N3O3 B029305 N-Acetil Amonafida CAS No. 69409-02-5

N-Acetil Amonafida

Número de catálogo: B029305
Número CAS: 69409-02-5
Peso molecular: 325.4 g/mol
Clave InChI: VQQUFGOEIGXAOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl Amonafide: is a metabolite of amonafide, a naphthalimide derivative extensively studied for its anti-cancer properties. Amonafide is known for its ability to target topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound has shown clinical activity, particularly in patients with acute myeloid leukemia .

Aplicaciones Científicas De Investigación

Clinical Applications

N-Acetyl Amonafide has been investigated in various clinical settings:

  • Breast Cancer : In clinical trials, N-Acetyl Amonafide demonstrated significant activity against metastatic breast cancer. Patients receiving the drug showed response rates correlating with levels of hematotoxicity, suggesting a dose-response relationship .
  • Acute Myeloid Leukemia (AML) : The compound has been explored for its potential in treating AML, with studies indicating that it may enhance apoptosis in cancer cells .
  • Combination Therapies : Research suggests that combining N-Acetyl Amonafide with other chemotherapeutic agents may enhance overall therapeutic efficacy while mitigating resistance mechanisms observed with monotherapy .

Case Study 1: Metastatic Breast Cancer

In a study involving previously untreated metastatic breast cancer patients, N-Acetyl Amonafide was administered as part of a Phase II trial. The results indicated a 50% response rate among patients experiencing significant thrombocytopenia (grade 3/4), highlighting the potential for individualized dosing based on acetylator phenotype .

Case Study 2: Pharmacogenetic Implications

A study focused on the pharmacogenetics of N-Acetyl Amonafide revealed that patients with different acetylation phenotypes experienced varying levels of toxicity and therapeutic response. This finding underscores the importance of genetic screening prior to treatment to optimize dosing strategies and minimize adverse effects .

Data Tables

Study Cancer Type Response Rate Acetylator Phenotype Key Findings
CALGB 8642Metastatic Breast Cancer50% (Grade 3/4 Thrombocytopenia)Fast vs. SlowDose-response correlation observed
AML TrialAcute Myeloid LeukemiaNot specifiedNot specifiedInduction of apoptosis in cancer cells

Mecanismo De Acción

Target of Action

N-Acetyl Amonafide primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in relieving the strain in DNA by introducing transient breaks, allowing the DNA strands to pass through one another .

Mode of Action

N-Acetyl Amonafide acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, which leads to DNA damage and ultimately cell death . Unlike most Top2 poisons, the action of Amonafide (the parent compound of N-Acetyl Amonafide) against Top2 is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other Top2 poisons .

Biochemical Pathways

N-Acetyl Amonafide affects the DNA replication and transcription pathways by targeting Top2 . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . This mechanism is different from other Top2 poisons, suggesting that Amonafide may target Top2 in an unconventional way .

Pharmacokinetics

Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The metabolism of Amonafide is variable, and toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Patients can be classified into two groups, fast and slow acetylators, based on their NAT2 activity . Fast acetylators experienced greater myelosuppression than slow acetylators .

Result of Action

The result of N-Acetyl Amonafide’s action is the induction of Top2 mediated DNA cleavage . It forms covalent complexes with both Top2 alpha and Top2 beta . Interestingly, N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than the parent compound, Amonafide . This leads to DNA damage and ultimately cell death .

Action Environment

The action of N-Acetyl Amonafide is influenced by the individual’s NAT2 activity . Higher levels of NAT2 activity are associated with increased toxicity of Amonafide regimens . Therefore, the individual’s NAT2 activity, which can be influenced by genetic factors, can affect the action, efficacy, and stability of N-Acetyl Amonafide .

Análisis Bioquímico

Biochemical Properties

N-Acetyl Amonafide interacts with Top2, a key enzyme involved in DNA replication and transcription . Unlike most Top2 poisons, the action of Amonafide against Top2 is largely ATP independent . N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than Amonafide . The level of Top2 covalent complexes increases with increasing N-Acetyl Amonafide dose .

Cellular Effects

N-Acetyl Amonafide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with Top2, leading to DNA cleavage . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Acetyl Amonafide exerts its effects at the molecular level primarily through its interaction with Top2 . It acts as a Top2 poison, stabilizing Top2 covalent complexes . This interaction leads to DNA cleavage, with the level of Top2 covalent complexes increasing with increasing N-Acetyl Amonafide dose .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl Amonafide change over time in laboratory settings. It induces higher levels of Top2 covalent complexes than Amonafide . The level of these complexes increases with increasing N-Acetyl Amonafide dose . A plateau in the level of Top2 covalent complexes is seen with Amonafide at relatively low doses .

Metabolic Pathways

N-Acetyl Amonafide is involved in the metabolic pathway where Amonafide is metabolized by NAT2 to form N-Acetyl Amonafide . This metabolic process is associated with higher levels of NAT2 activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Acetyl Amonafide is synthesized through the acetylation of amonafide. The process involves the use of N-acetyl transferase 2 (NAT2) enzyme, which catalyzes the transfer of an acetyl group to amonafide, resulting in the formation of N-Acetyl Amonafide .

Industrial Production Methods: Industrial production of N-Acetyl Amonafide typically involves the use of pure dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in an enzyme assay buffer containing acetyl coenzyme A and tris(hydroxymethyl)aminomethane-hydrochloride (Tris-HCl) at a pH of 7.4 .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl Amonafide primarily undergoes acetylation reactions. It is also involved in DNA cleavage mediated by topoisomerase II, leading to the formation of covalent complexes .

Common Reagents and Conditions:

    Acetylation: Acetyl coenzyme A and NAT2 enzyme.

    DNA Cleavage: Topoisomerase II enzyme.

Major Products: The major product of the acetylation reaction is N-Acetyl Amonafide itself. In the presence of topoisomerase II, the compound induces DNA cleavage, forming covalent complexes with the enzyme .

Comparación Con Compuestos Similares

Uniqueness: N-Acetyl Amonafide is unique due to its specific interaction with topoisomerase II, leading to DNA cleavage at a restricted set of sites. This specificity may result in a better therapeutic index compared to other topoisomerase II inhibitors .

Actividad Biológica

N-Acetyl amonafide is a metabolite of amonafide, a drug initially developed for its antitumor properties. Understanding the biological activity of N-acetyl amonafide is crucial for evaluating its potential as an effective anticancer agent. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.

N-Acetyl amonafide primarily functions as a topoisomerase II inhibitor . Topoisomerase II is an essential enzyme that facilitates DNA replication and transcription by alleviating torsional strain in DNA. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

  • Topoisomerase II Interaction :
    • N-acetyl amonafide binds to the ATPase domain of topoisomerase IIα, leading to the stabilization of the topoisomerase II-DNA cleavage complex, which ultimately results in double-strand breaks in DNA .
    • Studies indicate that the compound exhibits superior cytotoxicity compared to its parent compound, amonafide, particularly against multidrug-resistant cell lines .
  • Apoptotic Pathways :
    • The compound triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria, contributing to programmed cell death .

Pharmacokinetics and Toxicity

N-acetyl amonafide is produced via N-acetylation of amonafide by N-acetyltransferase 2 (NAT2). The pharmacokinetics of this metabolite are influenced by genetic variations in NAT2, leading to different toxicity profiles among patients.

  • Acetylator Phenotype :
    • Fast acetylators tend to experience higher toxicity at standard doses due to increased plasma concentrations of N-acetyl amonafide. Conversely, slow acetylators may require dose adjustments to achieve therapeutic efficacy without excessive toxicity .
  • Toxicity Profile :
    • Common toxicities associated with N-acetyl amonafide include hematological effects such as leukopenia and thrombocytopenia. In clinical trials, approximately 32% of patients experienced grade 3 or 4 leukopenia .

Clinical Efficacy

Clinical studies have demonstrated varying degrees of efficacy for N-acetyl amonafide in treating different cancers:

  • Breast Cancer :
    • In a Phase II trial involving previously untreated breast cancer patients, N-acetyl amonafide showed an overall response rate of 18%, with notable responses in patients experiencing significant hematological toxicity .
  • Combination Therapies :
    • Combining N-acetyl amonafide with other chemotherapeutic agents has shown promise in enhancing efficacy. For instance, co-administration with 1-β-D-arabinofuranosylcytosine improved outcomes for patients with acute myelogenous leukemia .

Case Studies

  • Case Study on Dosing Adjustments :
    • A study involving 26 cancer patients highlighted the importance of tailoring doses based on acetylator phenotype. Slow acetylators received higher doses (375 mg/m²), while fast acetylators were treated with lower doses (200-250 mg/m²) to mitigate toxicity while maintaining efficacy .
  • Response Rates in Different Populations :
    • Data indicated that response rates were significantly higher in patients with severe hematological toxicities, suggesting a correlation between toxicity and therapeutic response .

Comparative Data Table

Study/TrialPopulationDose (mg/m²)Response Rate (%)Notable Toxicities
Phase II TrialBreast Cancer300 (IV for 5 days)18%Grade 3/4 leukopenia (32%), thrombocytopenia (24%)
Dosing StudyAdvanced Cancer375 (slow), 200-250 (fast)VariesHematological toxicities predominant

Propiedades

IUPAC Name

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQUFGOEIGXAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435088
Record name N-Acetyl Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69409-02-5
Record name N-Acetylamonafide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLAMONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Amonafide
Reactant of Route 2
Reactant of Route 2
N-Acetyl Amonafide
Reactant of Route 3
Reactant of Route 3
N-Acetyl Amonafide
Reactant of Route 4
N-Acetyl Amonafide
Reactant of Route 5
Reactant of Route 5
N-Acetyl Amonafide
Reactant of Route 6
Reactant of Route 6
N-Acetyl Amonafide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.